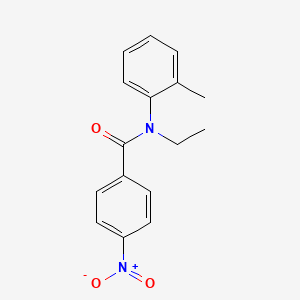

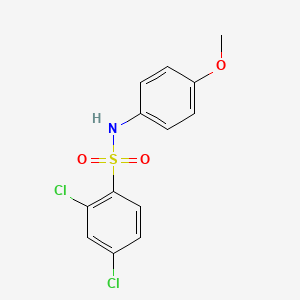

![molecular formula C13H13ClN2OS B5749281 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of 4-(4-chlorophenyl) thiazol-2-amine, K2CO3, and chloroacetyl chloride . The reaction mixture was heated to reflux for 3 hours, and after completion of the reaction, the reaction mixture was cooled to room temperature and diluted with DCM .Molecular Structure Analysis

In a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The thiazole ring is planar with a maximum deviation of 0.005 (3) Å for atom C7 . Chlorine atom Cl2 deviates by 0.033 (1) Å from the best plane through the chlorophenyl ring .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The chemical reactions involved in these activities are complex and depend on the specific substituents on the thiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide” would depend on its exact structure and substituents.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide, have been studied for their potential as antimicrobial agents. They have shown promising results against pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of microbial lipid biosynthesis or other pathways critical to microbial survival .

Anticancer Properties

Research has indicated that thiazole compounds can exhibit antiproliferative effects, particularly against certain cancer cell lines. For example, studies have shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. This suggests a potential application in developing anticancer therapies .

Antioxidant Effects

The antioxidant properties of thiazole derivatives are also noteworthy. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is beneficial for developing drugs that protect against oxidative stress-related diseases .

Neuroprotective Potential

Thiazoles have been investigated for their neuroprotective effects. They may play a role in the synthesis of neurotransmitters or protect neural tissue from damage, which could be significant in treating neurodegenerative diseases or brain injuries .

Anti-inflammatory Activity

The anti-inflammatory activity of thiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to treat various inflammatory conditions, ranging from acute inflammation to chronic inflammatory diseases .

Antiviral Applications

Some thiazole derivatives have shown potential as antiviral agents. They may interfere with viral replication or other stages of the viral life cycle, offering a possible avenue for the development of new antiviral drugs, including those targeting HIV .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial and antitumor effects .

Action Environment

The solubility of thiazole compounds in water, alcohol, ether, and various organic solvents suggests that the compound’s action may be influenced by the solvent environment .

Propiedades

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-8(2)12(17)16-13-15-11(7-18-13)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOQACHMEHVEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

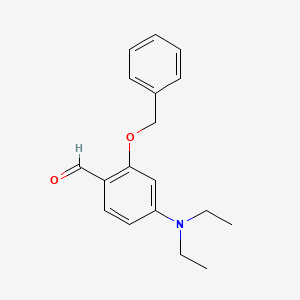

![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)

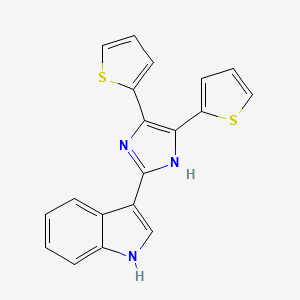

![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)

![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)

![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)

![3,5-dichloro-2-methoxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5749318.png)